Trimethylsilyl 3-trimethylsilyloxydecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

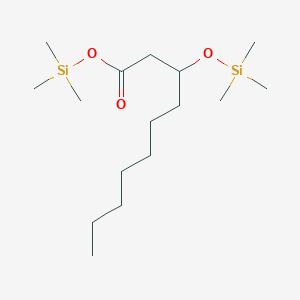

Trimethylsilyl 3-trimethylsilyloxydecanoate is a chemical compound with the molecular formula C16H36O3Si2. It is characterized by the presence of two trimethylsilyl groups attached to a decanoate backbone. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trimethylsilyl 3-trimethylsilyloxydecanoate can be synthesized through the reaction of 3-hydroxydecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

3-Hydroxydecanoic acid+Trimethylsilyl chloride→Trimethylsilyl 3-trimethylsilyloxydecanoate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Trimethylsilyl 3-trimethylsilyloxydecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decanoic acid, while reduction could produce 3-trimethylsilyloxydecanol.

Applications De Recherche Scientifique

Trimethylsilyl 3-trimethylsilyloxydecanoate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.

Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.

Industry: In industrial chemistry, it is used as an intermediate in the synthesis of various specialty chemicals and materials.

Mécanisme D'action

The mechanism by which trimethylsilyl 3-trimethylsilyloxydecanoate exerts its effects involves the interaction of the trimethylsilyl groups with target molecules. These interactions can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilyl chloride: Used for introducing trimethylsilyl groups into molecules.

Trimethylsilyl cyanide: Utilized in the synthesis of nitriles and other organic compounds.

Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in organic synthesis.

Uniqueness

Trimethylsilyl 3-trimethylsilyloxydecanoate is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. This makes it particularly useful in complex synthetic pathways where multiple functional groups need to be protected or modified simultaneously.

Activité Biologique

Trimethylsilyl 3-trimethylsilyloxydecanoate (TMS-TMSO-DC) is a siloxane compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes trimethylsilyl groups that enhance its stability and solubility in organic solvents. This article explores the biological activity of TMS-TMSO-DC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMS-TMSO-DC has the molecular formula C16H36O3Si2 and is classified as a siloxane derivative. Its structural formula can be represented as follows:

This structure contributes to its hydrophobic properties, making it suitable for various applications in biochemistry and pharmacology.

The biological activity of TMS-TMSO-DC is primarily attributed to its interaction with cellular membranes and proteins. The trimethylsilyl groups enhance the compound's ability to penetrate lipid bilayers, facilitating various biochemical interactions. Key mechanisms include:

- Membrane Stabilization : TMS-TMSO-DC may stabilize cellular membranes, which can be beneficial in protecting cells from oxidative stress.

- Enzyme Modulation : Preliminary studies suggest that TMS-TMSO-DC can modulate enzyme activity, potentially influencing metabolic pathways.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help mitigate cellular damage caused by reactive oxygen species (ROS).

Biological Activity and Therapeutic Potential

Research on TMS-TMSO-DC has indicated several areas of biological activity:

- Antimicrobial Properties : In vitro studies have shown that TMS-TMSO-DC possesses antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cell cultures.

- Neuroprotective Effects : Preliminary findings indicate that TMS-TMSO-DC may offer neuroprotective benefits by preventing neuronal cell death in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacteria | |

| Anti-inflammatory | Reduces inflammation markers | |

| Neuroprotective | Prevents neuronal cell death |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of TMS-TMSO-DC against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting that TMS-TMSO-DC could serve as a basis for new antibiotic formulations.

Case Study 2: Neuroprotection in Cell Cultures

In another investigation, TMS-TMSO-DC was tested for neuroprotective effects using SH-SY5Y neuronal cell lines exposed to oxidative stress. The results demonstrated a marked increase in cell viability and a decrease in apoptotic markers when treated with TMS-TMSO-DC compared to control groups.

Discussion

The biological activity of this compound presents promising avenues for research and therapeutic application. Its ability to interact with cellular components suggests potential roles in drug development, particularly in addressing antibiotic resistance and neurodegenerative diseases.

Propriétés

IUPAC Name |

trimethylsilyl 3-trimethylsilyloxydecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O3Si2/c1-8-9-10-11-12-13-15(18-20(2,3)4)14-16(17)19-21(5,6)7/h15H,8-14H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIXAIPBPDYHHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339063 |

Source

|

| Record name | trimethylsilyl 3-trimethylsilyloxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136814-75-0 |

Source

|

| Record name | trimethylsilyl 3-trimethylsilyloxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.